4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1770047-01-2
VCID: VC2744527
InChI: InChI=1S/C12H13BrN2O/c1-2-15-8-12(7-14-15)16-9-10-4-3-5-11(13)6-10/h3-8H,2,9H2,1H3
SMILES: CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole

CAS No.: 1770047-01-2

Cat. No.: VC2744527

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole - 1770047-01-2

Specification

CAS No. 1770047-01-2
Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
IUPAC Name 4-[(3-bromophenyl)methoxy]-1-ethylpyrazole
Standard InChI InChI=1S/C12H13BrN2O/c1-2-15-8-12(7-14-15)16-9-10-4-3-5-11(13)6-10/h3-8H,2,9H2,1H3
Standard InChI Key RFXSVHDQZLUAGX-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br
Canonical SMILES CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br

Introduction

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: Synthesis, Properties, and Research Context

Synthetic and Pharmacological Context

Pyrazole derivatives are widely studied for their biological activity. While the exact compound is unreported, related pyrazoles with bromine and ethyl groups are explored in kinase inhibition and anticancer research:

Kinase Inhibition

Pyrazole derivatives, such as 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles, show potent inhibition of JAK2/3 and Aurora A/B kinases (IC₅₀: 0.008–2.52 μM). These compounds induce G2 cell cycle arrest and downregulate STAT3/STAT5 phosphorylation .

Anticancer and Anti-inflammatory Activity

  • COX-II Inhibitors: Trisubstituted pyrazoles (e.g., PYZ37) exhibit COX-II inhibition (IC₅₀: 0.2 μM) and anti-inflammatory properties .

  • Antimicrobial Agents: Pyrazole-3-carboxylates linked to benzofuran moieties demonstrate antimicrobial activity .

Synthetic Approaches for Analogous Compounds

Although no direct synthesis for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is available, methods for related pyrazoles include:

  • Cyclocondensation: Reaction of 1,3-diketones with hydrazines to form pyrazoles .

  • Nucleophilic Substitution: Introduction of bromine at specific positions via electrophilic substitution .

  • Functional Group Interconversion:

    • Benzyloxy Introduction: Williamson ether synthesis (e.g., reaction of phenolic precursors with 3-bromobenzyl bromide).

    • Ethyl Group Installation: Alkylation of pyrazole N1 with ethyl halides under basic conditions .

Research Gaps and Future Directions

The absence of direct literature on 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole highlights opportunities for:

  • Synthetic Optimization: Exploring scalable methods for benzyloxy group introduction.

  • Biological Profiling: Testing kinase inhibition, anticancer, or antimicrobial activity.

  • Structure-Activity Relationship (SAR) Studies: Comparing bromine vs. iodine substituents and benzyloxy vs. alkyl ethers.

Table 1: Physicochemical Properties of 4-Bromo-1-ethyl-1H-pyrazole

PropertyValueSource
Molecular FormulaC₅H₇BrN₂
Molecular Weight173.02 g/mol
SMILESCCN1C=CBrC=N1
InChIKeyIPMSARLBJARXSC-UHFFFAOYSA-N

Table 2: Kinase Inhibition by Pyrazole Derivatives

CompoundJAK2 IC₅₀ (μM)Aurora A IC₅₀ (μM)Source
3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazole (10e)0.1660.939
PYZ370.2

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